N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide
Description
N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide is a complex organic compound that features a quinoxaline moiety fused with a benzamide structure
Properties
IUPAC Name |
N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-13-5-4-6-14(11-13)21(27)25-17-10-9-15(23)12-16(17)20-22(28)26-19-8-3-2-7-18(19)24-20/h2-12H,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBCFFVQBDCZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable diketone under acidic conditions.
Amidation: The final step involves the coupling of the chlorinated quinoxaline derivative with 3-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction of the carbonyl group can yield dihydroquinoxaline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antiviral agent due to its quinoxaline core.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Explored for its potential use in organic electronics and as a building block for more complex organic materials.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 3,4-dihydroquinoxalin-2-ones and quinoxaline N-oxides.
Benzamide Derivatives: Compounds such as N-(3-chlorophenyl)-3-methylbenzamide and other substituted benzamides.
Uniqueness
N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide is unique due to its combined quinoxaline and benzamide structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler quinoxaline or benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
